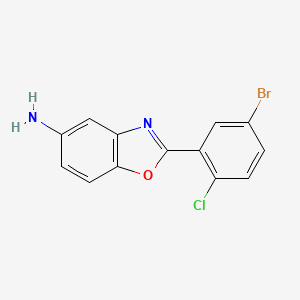

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Descripción general

Descripción

The compound 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound contains bromo and chloro substituents on the phenyl ring, which may influence its reactivity and physical properties.

Synthesis Analysis

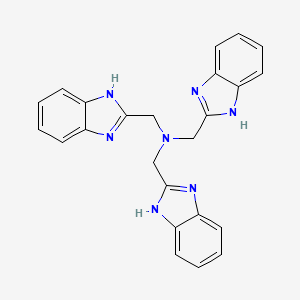

The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzoxazoles . Another method includes the reaction of 2-(2'-chloroethoxy)-acetophenone with primary aliphatic amines to yield benzoxazepine derivatives, which can be further modified to produce benzoxazole compounds . Although the exact synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is not detailed in the provided papers, these methods offer insight into potential synthetic routes.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, with the possibility of multiple conformers and tautomers. A related compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized and analyzed using ab initio calculations to determine the most stable structures. X-ray diffraction analyses of this compound in different media revealed associations through hydrogen bonding . This suggests that the molecular structure of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine could also exhibit interesting conformational properties and hydrogen bonding capabilities.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, benzoxazoline-2-thione derivatives react with primary amines to form hydroxyphenylthioureas, and the presence of electron-acceptor substituents in the benzene ring facilitates this reaction . This indicates that the bromo and chloro substituents in 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine may also influence its reactivity with amines and other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their substituents. The presence of halogens, such as bromine and chlorine, can affect the compound's melting point, solubility, and stability. The cytotoxic activity of benzoxazole derivatives has been studied, showing that substitutions at the second and third positions of the benzoxazole ring can significantly impact their biological activity, particularly against cancer cell lines . This suggests that 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine could possess unique physical properties and biological activities worth exploring.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,3-benzoxazole, including those similar to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007).

Benzoxazole Synthesis via Copper-catalysed Intramolecular Coupling

A study on the copper-catalyzed synthesis of 2-substituted benzoxazoles, which is relevant to the synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, showed efficient production of these compounds from primary amides and o-dihalobenzenes (Wu et al., 2014).

Anticancer Potentials of Benzoxazole Derivatives

Research on cyclic amine-containing benzoxazole and benzoxazolone derivatives, related to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, indicated their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxic effect on human cancer cell lines (Murty et al., 2011).

Structural and Coordination Studies

A study focusing on the structural analysis and coordination compounds of benzoxazole derivatives, similar to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, revealed insights into their conformations and tautomers. This research included synthesis and X-ray diffraction analyses (Téllez et al., 2013).

Synthesis of Benzoxazole Derivatives for Bioactive Applications

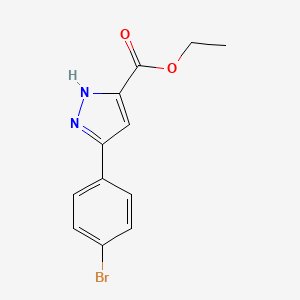

Another study explored the synthesis of various benzoxazole derivatives, closely related to 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine, for potential bioactive applications. The research included characterizations like NMR, FT-IR, and mass spectral analysis (Nadaf et al., 2019).

Mecanismo De Acción

Target of Action

It’s structurally similar to dapagliflozin , a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) . Therefore, it’s plausible that this compound may also target SGLT2 or related proteins.

Mode of Action

If it indeed targets SGLT2 like Dapagliflozin, it might inhibit glucose reabsorption in the kidneys, leading to the excretion of glucose in urine .

Biochemical Pathways

If it acts similarly to dapagliflozin, it could affect the renal glucose reabsorption pathway . This would lead to decreased blood glucose levels, beneficial for managing type 2 diabetes .

Pharmacokinetics

It’s soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

If it acts similarly to Dapagliflozin, it could lead to decreased blood glucose levels .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHFGVFUDZMDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349754 | |

| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293737-86-7 | |

| Record name | 2-(5-Bromo-2-chlorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1330945.png)